molecular formula C12H18ClN B15236928 (R)-2-(2,5-Dimethylphenyl)pyrrolidine hcl

(R)-2-(2,5-Dimethylphenyl)pyrrolidine hcl

Cat. No.: B15236928
M. Wt: 211.73 g/mol
InChI Key: GZPFDUHEGASWAL-UTONKHPSSA-N
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Description

(R)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a substituted phenyl ring at the 2-position of the pyrrolidine scaffold. Pyrrolidine derivatives are widely studied for their pharmacological relevance, particularly in neurotransmitter modulation and enzyme inhibition .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(2R)-2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H/t12-;/m1./s1

InChI Key

GZPFDUHEGASWAL-UTONKHPSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H]2CCCN2.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Resolution

The most widely documented approach involves a multi-step synthesis that combines Grignard reactions with chiral resolution techniques. A representative method from patent CN104672121A outlines the following sequence:

Reaction Sequence and Conditions

  • Formation of Weinreb Amide Intermediate :

    • Compound (1) (pyrrolidine derivative) reacts with N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) at 20–50°C for 4–6 hours.
    • Yield : 85–90% after purification by silica gel chromatography.
  • Grignard Addition :

    • 1,4-Dimethylbenzene is treated with n-butyllithium at −70°C to generate a benzyllithium reagent, which is then reacted with the Weinreb amide intermediate.
    • Key Parameter : Temperature control (−70°C to −50°C) ensures regioselectivity for the 2,5-dimethylphenyl group.
  • Titanium-Mediated Cyclization :

    • The ketone intermediate is treated with titanium(IV) ethoxide (Ti(OEt)₄) under reflux in toluene, inducing cyclization to form the pyrrolidine ring.
    • Reaction Time : 12–16 hours.
  • Sodium Borohydride Reduction :

    • Stereoselective reduction of the imine intermediate with NaBH₄ at −50°C yields the (R)-enantiomer with >98% enantiomeric excess (e.e.).
  • Hydrochloride Salt Formation :

    • The free base is treated with HCl in dioxane or methanol, followed by crystallization from methyl tert-butyl ether (MTBE).
    • Overall Yield : 78–83%.
Table 1: Optimization of Chiral Resolution Steps
Step Reagents/Conditions Yield (%) e.e. (%)
Grignard Addition n-BuLi, THF, −70°C 89
Titanium Cyclization Ti(OEt)₄, toluene, reflux 76
NaBH₄ Reduction NaBH₄, THF, −50°C 92 98
Salt Formation HCl/dioxane, RT 83 98

Enantioselective Catalytic Hydrogenation

An alternative route described in patent CN110981779B employs asymmetric hydrogenation using chiral phosphoric acids:

Synthetic Pathway

  • Pyrrolidine Protection :

    • Pyrrolidone is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
    • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Grignard Addition to Ketone :

    • The protected pyrrolidone reacts with 2,5-dimethylphenylmagnesium bromide at −30°C to form a tertiary alcohol intermediate.
    • Solvent : Diethyl ether.
  • Acid-Catalyzed Dehydration :

    • The alcohol is dehydrated using p-toluenesulfonic acid (PTSA) in refluxing toluene, yielding a dihydropyrrole derivative.
  • Asymmetric Hydrogenation :

    • The dihydropyrrole undergoes hydrogenation with a chiral catalyst (e.g., (R)-BINAP-RuCl₂) under 50 psi H₂ pressure.
    • e.e. : 99%.
  • Deprotection and Salt Formation :

    • Boc removal with HCl in dioxane followed by recrystallization from ethanol/MTBE.
    • Overall Yield : 68–72%.
Table 2: Comparative Analysis of Catalytic Systems
Catalyst Pressure (psi) Temperature (°C) e.e. (%)
(R)-BINAP-RuCl₂ 50 25 99
(S)-Josiphos-Rh 30 40 95
Crabtree’s Catalyst 60 30 90

Biocatalytic Approaches

Emerging methods leverage enzymatic resolution for enhanced sustainability:

Lipase-Mediated Kinetic Resolution

  • Substrate : Racemic 2-(2,5-dimethylphenyl)pyrrolidine.
  • Enzyme : Candida antarctica lipase B (CAL-B) in ionic liquids.
  • Conditions : 35°C, 24 hours.
  • Outcome : 48% conversion with 99% e.e. for the (R)-enantiomer.

Whole-Cell Biocatalysts

  • Organism : Recombinant Escherichia coli expressing amine dehydrogenases.
  • Substrate : Prochiral ketone precursor.
  • Yield : 65% with 97% e.e..

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat/mass transfer, reduced reaction times.
  • Example : Titanium-mediated cyclization performed in a microreactor at 120°C reduces step time from 16 hours to 2 hours.

Solvent Recycling

  • Strategy : Distillation recovery of THF and toluene reduces waste by 40%.

Critical Challenges and Innovations

Chirality Control

  • Issue : Epimerization during hydrochloride salt formation.
  • Solution : Use of non-polar solvents (e.g., MTBE) during crystallization minimizes racemization.

Cost-Effective Catalysts

  • Innovation : Immobilized chiral catalysts on mesoporous silica enable reuse for 10 cycles without loss of activity.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula M.W. (g/mol) Substituents Stereochemistry Key Properties/Applications
(S)-2-(3,5-Dimethylphenyl)pyrrolidine 1213334-10-1 C₁₂H₁₇N 175.27 3,5-dimethylphenyl S-configuration Catalogued as a rare chemical; potential intermediate in asymmetric synthesis
(R)-2-(2,5-Dichlorophenyl)pyrrolidine HCl 2241594-21-6 C₁₀H₁₂Cl₃N 252.57 2,5-dichlorophenyl R-configuration Higher molecular weight due to Cl substituents; associated with hazards H302 (oral toxicity) and H315 (skin irritation)
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl 1189996-39-1 C₁₀H₁₂F₂N·HCl ~219.67* 2,5-difluorophenyl R-configuration Enhanced electronic effects from fluorine; used in receptor-binding studies
2-(2-Chlorophenyl)pyrrolidine HCl 1228569-01-4 C₁₀H₁₂ClN·HCl 220.12 2-chlorophenyl Racemic mixture Lower steric hindrance compared to di-substituted analogs; explored in dopamine transporter inhibition

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating Groups (CH₃): Methyl groups improve lipophilicity, which may influence blood-brain barrier permeability .
  • Stereochemistry : The R-configuration in (R)-2-(2,5-Dimethylphenyl)pyrrolidine HCl likely confers enantioselective interactions, as seen in related compounds targeting chiral receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(2,5-Dimethylphenyl)pyrrolidine HCl, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Synthesis typically involves cyclization of 2,5-dimethylbenzaldehyde derivatives with chiral amines (e.g., (R)-prolinol) under Grignard or organometallic conditions. Key steps include ring closure (via reductive amination or nucleophilic substitution) and HCl salt formation . Enantioselectivity is controlled by chiral auxiliaries or catalysts, with silica gel chromatography and recrystallization used for purification .
  • Critical Factors : Temperature, solvent polarity (e.g., THF vs. MeOH), and stoichiometric ratios of reagents significantly impact yield (typically 50-70%) and optical purity (>95% ee) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR confirm stereochemistry and proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times validated against racemic mixtures .
  • Mass Spectrometry : ESI-MS (m/z ~224 [M+H+^+]) and HRMS verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the compound’s solid-state structure?

  • Approach : Use single-crystal X-ray diffraction (SHELXL software) to refine atomic coordinates. Discrepancies in bond angles or torsion angles (e.g., pyrrolidine ring puckering) may arise from crystal packing effects or disorder. Redundant data collection (multiple crystals) and Hirshfeld surface analysis improve reliability .

Q. What experimental strategies optimize bioactivity in structure-activity relationship (SAR) studies of this compound?

  • Design :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2,5-dimethylphenyl ring to modulate lipophilicity (logP) and receptor binding .
  • Biological Assays : Screen against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates. IC50_{50} values are compared with analogs like (R)-2-(2,4-Difluorophenyl)pyrrolidine HCl to assess selectivity .
    • Data Interpretation : Contradictory activity profiles (e.g., higher potency but lower solubility) are resolved via molecular dynamics simulations to predict ligand-protein interactions .

Q. How can researchers address low yields in large-scale enantioselective synthesis?

  • Process Optimization :

  • Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., Grignard addition) .
  • Catalytic Systems : Asymmetric hydrogenation with Ru-BINAP catalysts enhances enantiomeric excess (ee >98%) compared to traditional resolution methods .

Methodological Challenges & Solutions

Q. What are the limitations of using computational models to predict this compound’s pharmacokinetics?

  • Issues : Poor correlation between predicted (e.g., SwissADME) and experimental LogD values due to the compound’s rigid pyrrolidine ring and aromatic stacking.
  • Solutions : Hybrid QSPR models incorporating experimental solubility data (e.g., 0.71 g/L at 25°C) improve accuracy .

Q. How do steric effects influence regioselectivity in derivatization reactions?

  • Case Study : Electrophilic substitution at the 2,5-dimethylphenyl ring is hindered by steric bulk, favoring para-substitution in Friedel-Crafts acylations. Steric maps from DFT calculations guide reagent selection (e.g., bulky Lewis acids like AlCl3_3) .

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